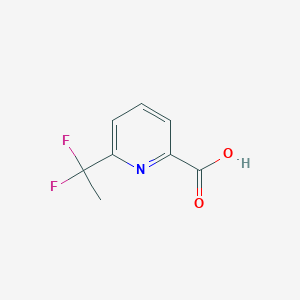

6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid

描述

Introduction to 6-(1,1-Difluoroethyl)pyridine-2-carboxylic Acid

The systematic study of this compound reveals a compound that exemplifies the sophisticated molecular design principles underlying modern pharmaceutical chemistry. This particular pyridinecarboxylic acid derivative incorporates fluorine atoms in a geminal configuration on an ethyl group attached to the 6-position of the pyridine ring, creating a molecular framework that balances chemical stability with biological activity potential. The compound's significance extends beyond its individual chemical properties to encompass its role as a representative member of the broader class of fluorinated heterocyclic carboxylic acids, which have demonstrated remarkable versatility in drug development applications. Research into pyridine carboxylic acid derivatives has revealed their capacity to function as potent enzyme inhibitors across a wide range of biological targets, including urease, synthase, tyrosinase, myeloperoxidase, acetylcholinesterase, cyclooxygenase-2, histone demethylase, calpain, and various kinases. The introduction of fluorine atoms through the difluoroethyl substituent represents a strategic modification that can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Contemporary pharmaceutical research has increasingly focused on fluorinated compounds due to their unique properties, with approximately 20-25% of all pharmaceuticals containing fluorine atoms, underscoring the importance of compounds like this compound in modern drug discovery efforts.

Chemical Identity and Nomenclature

The comprehensive chemical identity of this compound encompasses multiple nomenclature systems and structural representations that collectively define its molecular characteristics and chemical behavior. Understanding the various naming conventions and structural descriptors for this compound is essential for accurate identification, synthesis planning, and regulatory compliance in pharmaceutical applications. The compound's identity is established through internationally recognized standards that ensure consistent communication across scientific disciplines and geographical boundaries.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as this compound, reflecting the precise positioning of functional groups on the pyridine ring system. This nomenclature follows the established IUPAC conventions for heterocyclic compounds, where the pyridine ring serves as the parent structure, numbered such that the nitrogen atom occupies position 1, and substituents are identified by their specific positional relationships. The structural representation reveals a six-membered aromatic heterocycle containing one nitrogen atom, with a carboxylic acid functional group (-COOH) attached at position 2 and a 1,1-difluoroethyl group (-CH(CF2)H) positioned at carbon 6 of the pyridine ring. The molecular formula C8H7F2NO2 accurately describes the atomic composition, indicating eight carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, which collectively yield a molecular weight of 187.14 daltons. The compound's structural integrity is further characterized by specific stereochemical and conformational features that influence its chemical reactivity and biological activity potential.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H7F2NO2 | |

| Molecular Weight | 187.14 g/mol | |

| IUPAC Name | This compound | |

| SMILES Notation | OC(=O)c1cccc(n1)C(F)(F)C |

The three-dimensional molecular geometry of this compound exhibits specific spatial arrangements that are crucial for understanding its interaction with biological targets and chemical reactivity patterns. The pyridine ring adopts a planar configuration characteristic of aromatic systems, while the carboxylic acid group can rotate around the C-C bond connecting it to the ring, allowing for different conformational states that may influence binding affinity to molecular targets. The 1,1-difluoroethyl substituent introduces significant steric and electronic effects due to the presence of two fluorine atoms on the same carbon, creating a highly electronegative region that can participate in unique intermolecular interactions such as halogen bonding and dipole-dipole attractions.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for this compound is 1211529-86-0, which serves as the definitive identifier for this compound in chemical databases and regulatory documentation worldwide. This unique numerical identifier ensures unambiguous identification across different naming systems and linguistic variations, facilitating accurate communication in international scientific and commercial contexts. The compound is also recognized by several alternative designations that reflect different nomenclature approaches and regional preferences in chemical naming conventions.

The most commonly encountered alternative name is 6-(1,1-Difluoroethyl)picolinic acid, which utilizes the traditional name "picolinic acid" for pyridine-2-carboxylic acid, combined with the systematic description of the difluoroethyl substituent. This designation is frequently employed in pharmaceutical literature and commercial catalogs due to the widespread familiarity with picolinic acid as the parent compound. Another recognized systematic name is 2-Pyridinecarboxylic acid, 6-(1,1-difluoroethyl)-, which follows Chemical Abstracts indexing conventions by leading with the parent heterocycle name and specifying the carboxylic acid position before describing substituents.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1211529-86-0 | |

| European Community Number | 898-480-7 | |

| MDL Number | MFCD18261114 | |

| PubChem CID | 84719052 |

Additional catalog and database identifiers include the MDL number MFCD18261114, which is used in chemical inventory systems and structure databases. The European Community number 898-480-7 provides regulatory identification within European chemical legislation frameworks. These multiple identification systems ensure comprehensive traceability and facilitate accurate compound identification across diverse scientific and regulatory applications.

Relationship to Pyridinecarboxylic Acid Derivatives

This compound belongs to the structurally diverse family of pyridinecarboxylic acid derivatives, which encompasses three primary positional isomers: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). As a derivative of picolinic acid, this compound shares the fundamental structural characteristic of having the carboxylic acid functional group located at the 2-position relative to the pyridine nitrogen atom, a configuration that imparts distinct chemical and biological properties compared to its positional isomers. The relationship between these compounds extends beyond mere structural similarity to encompass shared mechanisms of biological activity and synthetic accessibility through related chemical transformations.

Pyridinecarboxylic acid derivatives have demonstrated remarkable versatility in pharmaceutical applications, with numerous approved drugs and clinical candidates containing these structural motifs. The therapeutic significance of these compounds stems from their ability to interact with diverse biological targets through multiple mechanisms, including metal coordination, hydrogen bonding, and π-π stacking interactions facilitated by the pyridine ring system. The electron-deficient nature of the pyridine ring enhances binding affinity to electron-rich biological targets, while the carboxylic acid group provides additional polarity and coordination capabilities that are particularly valuable in enzyme inhibition applications.

The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group in the target compound, represents a contemporary approach to optimizing the pharmacological properties of pyridinecarboxylic acid derivatives. Fluorination strategies have proven effective in enhancing metabolic stability, modulating lipophilicity, and improving selective binding to biological targets. Research has shown that fluorinated pyridinecarboxylic acid derivatives can exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts, including improved oral bioavailability, reduced clearance rates, and enhanced tissue distribution characteristics.

| Compound Class | Representative Examples | Key Applications |

|---|---|---|

| Picolinic Acid Derivatives | This compound | Pharmaceutical intermediates, enzyme inhibitors |

| Nicotinic Acid Derivatives | Various 3-substituted derivatives | Metabolic disorders, cardiovascular health |

| Isonicotinic Acid Derivatives | Tuberculosis treatments | Antimicrobial agents |

The synthetic accessibility of this compound through established picolinic acid chemistry provides practical advantages for pharmaceutical development applications. Standard synthetic approaches to picolinic acid derivatives, including oxidation of methylpyridines and ammoxidation followed by hydrolysis, can be adapted to incorporate fluorinated substituents through appropriate modification of starting materials or intermediate functionalization steps. The compound's relationship to other pyridinecarboxylic acid derivatives also facilitates structure-activity relationship studies and rational drug design efforts, as modifications to the substituent pattern can be systematically evaluated to optimize desired biological properties while maintaining the beneficial characteristics of the core pyridinecarboxylic acid framework.

属性

IUPAC Name |

6-(1,1-difluoroethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5(11-6)7(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIRTUDFDFJYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=N1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme and Conditions

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | N-hydroxyamino derivative + alkene (maleate/fumarate) | 15–60°C, pH 7–9, 0.1–2 h |

| 2 | Addition of α,β-unsaturated aldehyde/ketone + acid | pH adjusted to 2–7 (preferably 3–4), solvent present |

| 3 | Stirring at ambient to reflux temperature | Until reaction completion (~20 h) |

| 4 | Isolation | Extraction, evaporation, distillation, or column chromatography |

Solvents and Catalysts

- Preferred solvents: lower alkyl alcohols (methanol, ethanol, propanol, butanol), aromatic hydrocarbons (benzene, toluene), 1-butanol being particularly favored.

- Optional dehydrogenation catalysts may be added to improve yields.

Example Experimental Data

- Sodium hydroxide added to diethyl maleate and hydroxylamine sulfate mixture; temperature rose from 26°C to 55°C.

- Toluene added, organic layer separated.

- Acetic acid added to adjust pH to 3.0.

- Ethylacrolein added dropwise at room temperature.

- Mixture warmed to 79–80°C and stirred for 20 hours.

- Yield: Approximately 41% isolated yield of diethyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate with 94% conversion by GLC analysis.

This method allows regioselective substitution at the 6-position of the pyridine ring, suitable for preparing 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid after appropriate hydrolysis.

Another common synthetic route involves the direct introduction of the 1,1-difluoroethyl group to 2-pyridinecarboxylic acid using difluoroethylating agents in the presence of a base and suitable solvents such as tetrahydrofuran (THF).

Typical Reaction Conditions

| Parameter | Description |

|---|---|

| Starting material | 2-Pyridinecarboxylic acid |

| Difluoroethylating agent | Various commercially available or synthesized reagents |

| Base | Strong organic or inorganic base |

| Solvent | THF or other aprotic solvents |

| Temperature | Elevated temperatures (often reflux conditions) |

| Reaction time | Several hours depending on scale and reagent |

Industrial Scale Considerations

- Continuous flow reactors are employed to enhance reaction efficiency and scalability.

- Purification steps such as crystallization or chromatography are used to obtain high-purity products.

- Process optimization focuses on yield maximization and minimizing side reactions.

Method 3: Late-Stage Difluoromethylation and Fluorodecarboxylation Strategies

Recent advances have explored late-stage difluoromethylation techniques, including oxidative fluorodecarboxylation of α-fluorocarboxylic acids to install geminal difluoroalkyl groups on heterocycles like pyridines.

Key Features

- Use of α-fluorocarboxylic acid precursors, which are commercially available or accessible via electrophilic fluorination.

- Oxidative fluorodecarboxylation enables direct conversion to difluoromethylated pyridine derivatives.

- Compatible with various functional groups (amide, carbamate, sulfonamide).

- Amenable to automation and radiolabeling applications (e.g., ^18F labeling).

Reaction Conditions

- Mild oxidative fluorodecarboxylation protocols.

- Use of fluoride sources such as [^18F]fluoride for radiochemical applications.

- Reaction times optimized to minimize radioactive decay in radiochemistry.

This approach, while more specialized, offers a modern and efficient route to difluoroethyl-substituted pyridine carboxylic acids, potentially including this compound.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Hydroxyamino + α,β-unsaturated carbonyls | Hydroxylamine salts, aldehydes/ketones, acidic pH, reflux | Good regioselectivity, established | Moderate yields, longer reaction times |

| Direct Difluoroethylation | Difluoroethylating agents, base, THF, elevated temperature | Straightforward, scalable | Requires specialized reagents, potential side reactions |

| Late-stage Difluoromethylation | α-Fluorocarboxylic acids, oxidative fluorodecarboxylation | Mild conditions, functional group tolerance | More complex, specialized equipment needed |

Research Findings and Optimization Notes

- The patented method achieves high conversion (up to 94%) but moderate isolated yields (~41%) for diethyl ester intermediates, which can be hydrolyzed to the acid form.

- Solvent choice critically affects reaction rate and purity; 1-butanol and aromatic hydrocarbons are preferred solvents.

- pH control is essential: initial neutral to slightly basic conditions for hydroxylamine reaction, followed by acidification to pH 3–4 for aldehyde/ketone addition.

- Continuous flow processes enhance industrial production efficiency and reproducibility.

- Late-stage fluorination methods show promise for rapid synthesis and radiolabeling but require further development for routine laboratory synthesis.

化学反应分析

Types of Reactions

6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The difluoroethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

科学研究应用

Anticancer Activity

Recent studies have indicated that pyridine derivatives, including those with difluoroethyl substitutions, exhibit significant anticancer properties. For instance, compounds derived from 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid have been explored as inhibitors of protein geranylgeranylation, a crucial process in cancer cell proliferation.

Case Study: Inhibition of Rab Geranylgeranyl Transferase (RGGT)

A series of 6-substituted imidazo[1,2-a]pyridine analogs were synthesized to evaluate their activity against RGGT. The modifications at the C6 position significantly influenced their inhibitory activity. Compounds with the difluoroethyl moiety showed improved cytotoxicity against HeLa cells, with half-maximal inhibitory concentrations (IC50) ranging from 25 to 100 μM for the most active derivatives .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 1b | 50 | Strong RGGT inhibitor |

| 1c | 75 | Moderate RGGT inhibitor |

| 1e | 100 | Weak RGGT inhibitor |

Neuroprotective Effects

The incorporation of difluoromethyl groups in pyridine structures has been linked to neuroprotective effects. Research indicates that these compounds can modulate signaling pathways involved in neurodegenerative diseases.

Case Study: CNS Penetrable Inhibitors

A study highlighted the development of CNS-penetrable inhibitors targeting adaptor protein-2 associated kinase 1. The introduction of difluoromethyl groups enhanced the lipophilicity and bioavailability of these compounds, making them effective for oral administration .

Herbicide Development

The unique properties of difluoroethyl-substituted pyridines have led to their exploration as potential herbicides. The ability to modulate plant growth regulators through selective inhibition pathways is a promising area of research.

Case Study: Selective Herbicides

Research on difluoromethyl pyridines has shown that they can act as selective herbicides by interfering with specific enzymatic pathways in plants. For instance, studies demonstrated that certain derivatives inhibited key enzymes involved in the biosynthesis of essential amino acids in weeds while exhibiting minimal toxicity to crops .

Synthesis and Characterization

The synthesis of this compound typically involves late-stage functionalization strategies that allow for the introduction of the difluoroethyl group at various positions on the pyridine ring.

Synthesis Overview

The synthesis can be achieved through methods such as:

作用机制

The mechanism of action of 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Positional Isomers: Carboxylic Acid Substitution

- 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid (CAS: 1211515-90-0) Key Difference: The carboxylic acid group is at position 3 instead of 2. The 3-carboxylic acid isomer has a molecular weight of 203.15 g/mol and a distinct InChIKey (MWUXSHOLOAZGOK-UHFFFAOYSA-N) . Applications: Used in kinase inhibition studies due to its altered binding affinity compared to the 2-carboxy derivative .

Substituent Variations: Fluorination Patterns

6-(Trifluoromethyl)-2-(1,1-difluoroethyl)-4-isopropylpyridine-3,5-di(carboxylic acid methyl) ester

- Key Difference : Contains a trifluoromethyl group and methyl ester substituents.

- Impact : Increased molecular weight (355.26 g/mol) and lipophilicity (XLogP3 ≈ 3.5) enhance membrane permeability but reduce solubility .

- Applications : Explored in agrochemicals for its resistance to oxidative degradation .

- 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine Key Difference: Dimeric structure with two difluoroethyl-pyridine units. Impact: Higher molecular weight (284.3 g/mol) and rigidity due to π-π stacking between pyridine rings.

Functional Group Replacements

- 6-(Methylamino)pyridine-2-carboxylic acid (CAS: 1250806-91-7) Key Difference: Replaces the difluoroethyl group with a methylamino group. Impact: The methylamino group introduces basicity (pKa ~8.5) and hydrogen-bond donor capacity, altering interactions with biological targets. XLogP3 = 1 indicates moderate lipophilicity . Applications: Intermediate in antiviral drug synthesis .

6-(Pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Compounds

*logP values estimated via computational tools (e.g., XLogP3).

生物活性

6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid, also known as 6-(1,1-difluoroethyl)picolinic acid, is a chemical compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C_7H_6F_2N_O_2

- Molecular Weight : 187.15 g/mol

- Structure : The compound features a pyridine ring with a carboxylic acid group and a difluoroethyl substituent at the 6-position. The presence of fluorine enhances its lipophilicity, potentially improving bioavailability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anti-inflammatory Effects : Initial studies suggest that this compound may act as an anti-inflammatory agent by modulating biochemical pathways associated with inflammation. It is believed to influence the expression of inflammatory markers such as cytokines and COX-2 .

- Enzyme Modulation : The compound has been shown to interact with specific enzymes and receptors, which could be crucial for its pharmacological profile. These interactions are under investigation to understand their implications for drug development.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- NF-kB Pathway Activation : The compound may activate the NF-kB signaling pathway, which plays a central role in regulating immune response and inflammation. This activation can lead to increased expression of pro-inflammatory cytokines .

- MAPK Pathway Influence : Studies have indicated that it might also affect the MAPK signaling pathway, further implicating it in processes related to cell proliferation and differentiation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Iodopyridine-2-carboxylic acid | Iodine substituent | Higher reactivity in nucleophilic reactions. |

| 2-Pyridinecarboxylic acid | Carboxylic acid at different position | Lacks fluorine; primarily used as a building block in organic synthesis. |

| 3-(Trifluoromethyl)pyridine-2-carboxylic acid | Trifluoromethyl group | Exhibits different electronic properties due to trifluoromethyl substituent. |

The difluoroethyl group in this compound enhances its lipophilicity and bioactivity compared to these compounds.

常见问题

Q. What are the recommended synthetic routes for 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid, and how do reaction parameters influence yield?

Answer: The synthesis typically involves introducing a 1,1-difluoroethyl group to a pyridine precursor. A common method is reacting pyridine-2-carboxylic acid derivatives with difluoroethylating agents (e.g., 1,1-difluoroethyl halides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM. Key parameters include:

- Temperature : Optimal range 80–120°C to balance reactivity and side-product formation.

- Catalyst : Use of Pd catalysts for cross-coupling reactions may enhance regioselectivity.

- Purification : Crystallization or column chromatography (silica gel, eluent: EtOAc/hexane) isolates the product .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hygroscopicity : Monitor moisture uptake via dynamic vapor sorption (DVS) studies.

- Light Sensitivity : Conduct accelerated photodegradation tests (e.g., ICH Q1B guidelines) using UV/Vis exposure.

Evidence suggests pyridine derivatives with fluorinated groups are generally stable under inert atmospheres but may degrade in acidic/basic environments .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR : ¹⁹F NMR identifies difluoroethyl group signals (δ ≈ -90 to -110 ppm). ¹H NMR resolves pyridine ring protons (δ 7.5–8.5 ppm).

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- HRMS : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (C₈H₇F₂NO₂) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in fluorinated pyridine derivatives like this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic substitution patterns on the pyridine ring. The difluoroethyl group’s electron-withdrawing effect directs reactions to the 4-position.

- Solvent Effects : COSMO-RS simulations predict solubility and reaction pathways in polar solvents (e.g., DMSO).

- Transition State Analysis : Identify steric hindrance from the bulky difluoroethyl group, which may slow nucleophilic attacks .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

Answer:

- Cross-Validation : Compare ¹H-¹³C HSQC and HMBC to confirm connectivity between the pyridine ring and difluoroethyl group.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., differentiating 5- vs. 6-substitution).

- Isotopic Labeling : Use ¹³C-labeled precursors to track reaction pathways and verify intermediates .

Q. What experimental design principles mitigate toxicity risks during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved respirators if airborne particles are generated.

- Ventilation : Use fume hoods with ≥100 ft/min airflow for reactions involving volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。